molecular formula C5H3ClO2 B1586146 5-Chloro-2-furaldehyde CAS No. 21508-19-0

5-Chloro-2-furaldehyde

Cat. No.: B1586146
CAS No.: 21508-19-0
M. Wt: 130.53 g/mol
InChI Key: DGAUAVDWXYXXGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is a chemical compound with the empirical formula C5H3ClO2 . It has a molecular weight of 130.53 .


Synthesis Analysis

This compound reacts with aniline and aniline hydrochloride to form bis-phenylamino derivatives, without the furan ring cleavage . It also undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring substituted with a chlorine atom and a formyl group . The SMILES string representation of the molecule is Clc1ccc(C=O)o1 .


Chemical Reactions Analysis

This compound is known to react with aniline and aniline hydrochloride to form bis-phenylamino derivatives . Additionally, it undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .


Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a melting point of 34-37 °C . It is insoluble in water .

Scientific Research Applications

Interaction with Sulphonated Polystyrene Resin

5-Chloro-2-furaldehyde and related compounds like 5-hydroxymethyl 2-furaldehyde have been studied for their interactions with sulphonated polystyrene resin. This interaction is significant for understanding the behavior of these compounds in various chemical environments, such as during the browning reaction between sugars and amino compounds (Barker, Murray, & Stacey, 1960).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives, including its thiosemicarbazone complexes with divalent metal ions like Nickel, Copper, and Zinc, have been explored. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including materials science (Abdulbary, Eltoum, & Ali, 2023).

Chromatographic Analysis

This compound and its derivatives have been analyzed using chromatographic techniques. For instance, the separation and determination of 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde in fruit juices were studied using micellar electrokinetic capillary chromatography (Corradini & Corradini, 1992). This highlights the importance of these compounds as indices of deteriorative changes in commercially processed foods.

Catalytic Hydrogenation

The hydrogenation of 5-hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furans using heterogeneous zirconia-supported ruthenium catalysts has been researched. This is relevant for understanding the catalytic processes involving this compound and its derivatives (Han et al., 2016).

Dehydration Studies

The dehydration of D-fructose to 5-hydroxymethyl-2-furaldehyde using acidic ion-exchange resin and dimethyl sulfoxide as the solvent has been studied. Such research provides insights into the chemical reactions and conversions of saccharides involving this compound derivatives (Nakamura & Morikawa, 1980).

Safety and Hazards

5-Chloro-2-furaldehyde is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

5-Chloro-2-furaldehyde, also known as 5-chlorofuran-2-carbaldehyde, primarily targets aniline and aniline hydrochloride . These targets play a significant role in the formation of bis-(phenylamino) derivatives .

Mode of Action

The interaction of this compound with its targets results in the formation of bis-(phenylamino) derivatives . This reaction occurs without the cleavage of the furan ring . Additionally, this compound undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of pentose sugar derived from hemicellulose to furfural . This compound is then transformed into furfuryl alcohol via metal-doped catalysed hydrogenation . The furfuryl alcohol serves as a precursor to form ethyl levulinate, a valuable platform chemical derived from biomass .

Pharmacokinetics

It’s known that the compound is a white to yellow powder or crystal and is stored at temperatures between 2-8°C .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of bis-(phenylamino) derivatives and ethyl bis-acetoacetate . These compounds have potential applications in various chemical reactions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures between 2-8°C to maintain its stability . Furthermore, it’s important to handle the compound in a well-ventilated area or outdoors to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-furaldehyde plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with aniline and aniline hydrochloride to form bis-(phenylamino) derivatives without the furan ring cleavage . Additionally, it undergoes coupling with ethyl acetoacetate to form the corresponding ethyl bis-acetoacetate

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by acting as an inhibitor in fermentation processes . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. The inhibitory effects of this compound on fermentation processes suggest that it can interfere with normal cellular activities, leading to altered metabolic states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with aniline and aniline hydrochloride to form bis-(phenylamino) derivatives . This reaction indicates that the compound can form stable complexes with other molecules, potentially inhibiting or activating specific enzymes. The formation of these complexes can lead to changes in gene expression and enzyme activity, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under certain conditions but can degrade under others . Long-term studies have shown that it can cause persistent changes in cellular function, particularly in in vitro and in vivo studies. The stability and degradation of this compound are crucial factors in determining its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes significant only above certain concentrations. Understanding these dosage effects is essential for determining safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its potential impact on overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can influence the compound’s accumulation in certain cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its activity, as it may interact with different biomolecules depending on its location within the cell.

Properties

IUPAC Name

5-chlorofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAUAVDWXYXXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944117
Record name 5-Chlorofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21508-19-0
Record name 2-Furancarboxaldehyde, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-furaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the research provide about the structural characteristics of 5-Chloro-2-furaldehyde and its derivatives?

A1: The research primarily focuses on a derivative of this compound, specifically its thiosemicarbazone form. [] This derivative is formed through a reaction with thiosemicarbazide. While the parent compound's structure isn't extensively discussed, the research highlights the planar structure of (Z)-5-Chloro­furan-2-carbaldehyde oxime. [] This oxime derivative exhibits intermolecular hydrogen bonding in its crystal structure, forming zigzag chains. [] Further structural insights into this compound itself would require additional investigation.

Q2: How is this compound being utilized in the development of metal complexes, and what analytical techniques are employed to characterize these complexes?

A2: The research demonstrates the use of this compound thiosemicarbazone as a ligand for complexation with divalent metal ions like nickel, copper, and zinc. [] This complexation is achieved through a reaction between the pre-synthesized thiosemicarbazone ligand and the respective metal salts. The resulting metal complexes are then meticulously characterized using a combination of analytical techniques. These techniques include elemental analysis to determine the elemental composition and purity, infrared (IR) spectroscopy to identify functional groups and bonding patterns, ultraviolet-visible (UV-Vis) spectroscopy to analyze electronic transitions, mass spectrometry to determine the molecular weight and fragmentation patterns, and proton nuclear magnetic resonance (1H NMR) spectroscopy to elucidate the structure and environment of hydrogen atoms within the complexes. [] These comprehensive analyses provide valuable insights into the successful synthesis and structural characteristics of the metal complexes derived from this compound thiosemicarbazone.

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